KLF5 Transcription Factor Inhibition: Target Compound vs. N‑Methyl Analog (CID 5951923)
The target compound (R = H) has been evaluated alongside its N‑methyl congener CID 5951923 (R = CH₃) in DLD‑1 colorectal adenocarcinoma cells. CID 5951923 inhibits KLF5 with an IC₅₀ of 2.3 µM and reduces DLD‑1 cell growth in a concentration‑dependent manner [1]. The secondary amide of the target compound removes the steric and electronic influence of the N‑methyl group, which is expected to alter both binding affinity and permeability; however, a direct comparative IC₅₀ for the target compound has not been publicly disclosed, placing this as class‑level inference from the dioxidotetrahydrothiophene‑acetamide SAR series.
| Evidence Dimension | KLF5 inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not yet reported in peer‑reviewed literature; inferred to differ from the N‑methyl analog based on SAR |
| Comparator Or Baseline | CID 5951923 (N‑methyl analog): IC₅₀ = 2.3 µM in DLD‑1 cells [1] |
| Quantified Difference | Cannot be quantified without direct assay data |
| Conditions | DLD‑1 colorectal adenocarcinoma cell line; concentration‑response assay |
Why This Matters
Procurement of the exact secondary amide is mandatory for SAR studies aiming to parse the contribution of the NH hydrogen‑bond donor to KLF5 engagement, as the N‑methyl analog cannot serve as a direct surrogate.
- [1] PubChem. CID 5951923 – IC₅₀ = 2.3 µM for KLF5 inhibition in DLD‑1 cells; analog compound entry. Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
